Ribósido de cinetina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Utilizado como reactivo en la química orgánica sintética para la preparación de diversos derivados.

Biología: Se ha estudiado por su papel en la regulación del crecimiento de las plantas y los procesos celulares.

Medicina: Se ha investigado por sus propiedades anticancerígenas, particularmente en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis. .

Industria: Utilizado en productos agrícolas para mejorar el crecimiento y desarrollo de las plantas

Mecanismo De Acción

El ribósido de kinetina ejerce sus efectos a través de varios objetivos moleculares y vías:

Supresión de ciclina D: Inhibe la transcripción de ciclina D1 y ciclina D2, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas

Mitigación del estrés oxidativo: El ribósido de kinetina mitiga el estrés oxidativo al regular al alza las enzimas antioxidantes y reducir los niveles de especies reactivas de oxígeno

Inducción de apoptosis: Activa las vías de caspasa, lo que lleva a la muerte celular programada en las células cancerosas

Safety and Hazards

Direcciones Futuras

Kinetin riboside has shown potential therapeutic value against SARS-CoV-2 . It has been suggested that the cytoprotective and anti-aging activities of cytokinin base kinetin may be linked to its conversion to the respective riboside or ribotides that would act as hormetins in low concentrations, possibly by induction of the Nrf-2 pathway .

Análisis Bioquímico

Biochemical Properties

Kinetin riboside interacts with various enzymes and proteins within the cell. Vital residues in adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) facilitate the binding of kinetin riboside to these two important human cellular proteins .

Cellular Effects

Kinetin riboside has been shown to counteract oxidative burst and cytotoxicity in mammalian cells . It has protective effects against oxidative stress, and concentrations below 100 nM do not cause any toxicity .

Molecular Mechanism

Kinetin riboside exerts its effects at the molecular level through various mechanisms. It has been shown to block CCND2 promoter transactivation induced by cAMP or by regulatory phosphoproteins . It also blocks cis-activation of CCND1 induced by translocation to the IgH enhancer and trans-activation of CCND2 induced by cMaf or FGFR3 over-expression .

Temporal Effects in Laboratory Settings

In laboratory settings, kinetin riboside concentrations of 500 nM and above cause cytotoxicity as well as genotoxicity in various cell types . Concentrations below 100 nM do not cause any toxicity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ribósido de kinetina se puede sintetizar mediante la reacción de la kinetina (N6-furfuriladenina) con ribosa. La reacción típicamente implica el uso de un solvente adecuado como metanol o etanol y un catalizador como el ácido clorhídrico. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la formación del enlace ribósido .

Métodos de producción industrial: La producción industrial de ribósido de kinetina implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo involucrando pasos adicionales de purificación como cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El ribósido de kinetina experimenta varias reacciones químicas, que incluyen:

Oxidación: El ribósido de kinetina se puede oxidar para formar ribósido de kinetina-5'-monofosfato.

Reducción: Las reacciones de reducción pueden convertir el ribósido de kinetina en sus derivados alcohólicos correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura del ribósido

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos

Productos principales:

Oxidación: Ribósido de kinetina-5'-monofosfato.

Reducción: Derivados alcohólicos del ribósido de kinetina.

Sustitución: Derivados del ribósido de kinetina halogenados o sustituidos por nucleófilos

Comparación Con Compuestos Similares

El ribósido de kinetina es único entre las citocininas debido a su estructura molecular específica y su actividad biológica. Los compuestos similares incluyen:

N6-isopenteniladenosina: Otra citocinina ribósido con propiedades reguladoras del crecimiento similares.

Ribósido de trans-zeatina: Conocido por su papel en el crecimiento y desarrollo de las plantas.

Ribósido de dihidrozeatina: Otra citocinina con funciones biológicas similares

El ribósido de kinetina destaca por sus potentes propiedades anticancerígenas y su capacidad para inducir la apoptosis de forma selectiva en las células cancerosas, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

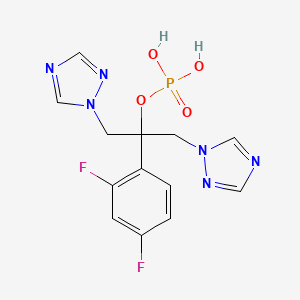

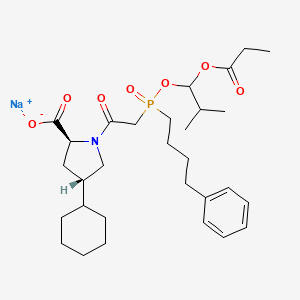

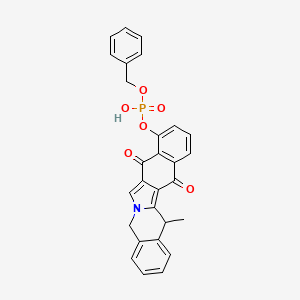

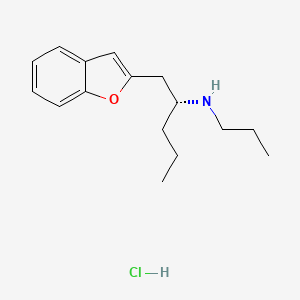

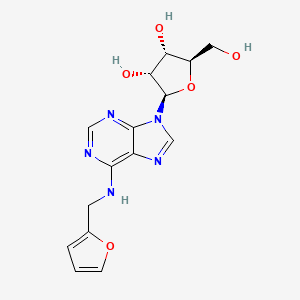

2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLGYNQQSIUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-47-0 | |

| Record name | Kinetin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Kinetin Riboside and how does it interact with it?

A1: Kinetin Riboside primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that Kinetin Riboside might act by:

- Inducing transcriptional repressors: Kinetin Riboside upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []

- Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []

- Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []

Q2: What are the downstream effects of Kinetin Riboside’s interaction with its target?

A2: By inhibiting CCND1 and CCND2 transactivation, Kinetin Riboside leads to:

- Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]

- Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]

- Apoptosis induction: Kinetin Riboside induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []

- Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]

Q3: Does Kinetin Riboside influence β-catenin levels?

A3: Yes, Kinetin Riboside has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []

Q4: Does Kinetin Riboside interact with the Parkinson's disease associated PINK1 protein?

A4: Yes, Kinetin Riboside and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.

Q5: What is the molecular formula and weight of Kinetin Riboside?

A5: Kinetin Riboside (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []

Q6: Is there any spectroscopic data available for Kinetin Riboside?

A6: While the provided research papers focus mainly on the biological activity of Kinetin Riboside, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of Kinetin Riboside and its derivatives. []

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Kinetin Riboside. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.

Q7: How do structural modifications of Kinetin Riboside affect its biological activity?

A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like Kinetin Riboside) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter Kinetin Riboside's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as Kinetin Riboside. []* ProTide derivatives: ProTide modifications to Kinetin Riboside enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]

Q8: What is known about the stability of Kinetin Riboside?

A8: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information about its SHE regulations and compliance is not discussed in these papers.

Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of Kinetin Riboside?

A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:

- Metabolism: Kinetin Riboside is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []

- In vivo efficacy: Kinetin Riboside exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]

Q10: What types of in vitro assays have been used to assess Kinetin Riboside’s activity?

A10: Various in vitro assays have been employed to evaluate Kinetin Riboside's effects, including:

- Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]

- Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]

- Cell cycle analysis: To assess cell cycle arrest. [, ]

- Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]

Q11: What in vivo models have been used to study Kinetin Riboside?

A11: Kinetin Riboside's efficacy has been evaluated in:

- Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]

- Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]

Q12: Have any clinical trials been conducted on Kinetin Riboside?

A12: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.

Q13: What analytical methods have been used to study Kinetin Riboside?

A13: Researchers utilized various techniques to characterize and analyze Kinetin Riboside and its effects:

- Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]

- Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]

- Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []

- Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using Kinetin Riboside derivatives. [, ]

A13: The provided research primarily focuses on the preclinical assessment of Kinetin Riboside for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.

Q14: What is known about the biocompatibility of Kinetin Riboside?

A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.